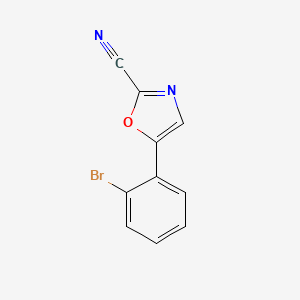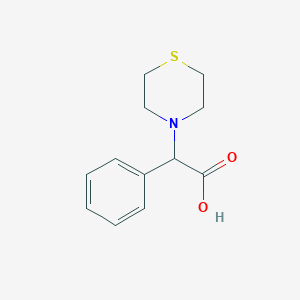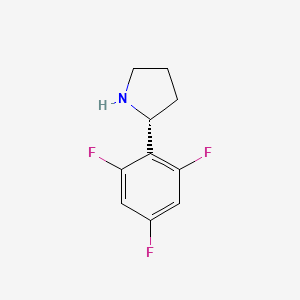
5-(2-Bromophenyl)oxazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)oxazole-2-carbonitrile is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring and a nitrile group attached to the oxazole ring. It has a molecular weight of 249.06 g/mol and is known for its unique reactivity and selectivity, making it valuable for advanced research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-acylamino-3,3-dichloroacrylonitriles with arenethiols in the presence of triethylamine, followed by cyclization with silver carbonate . Another method includes the use of 2-bromo-1-(4-ethoxyphenyl) ethanone as a starting material, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)oxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Cyclization Reactions: Catalysts like silver carbonate.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-(2-Bromophenyl)oxazole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)oxazole-2-carbonitrile is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For example, some oxazole derivatives can interact with the colchicine site of β-tubulin, resulting in the inhibition of microtubule polymerization and cell proliferation . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)oxazole-2-propionic acid: Similar structure but with a propionic acid group instead of a nitrile.
2-(3-Bromo-phenyl)-oxazole: Similar structure but with the bromine atom in a different position.
Uniqueness
5-(2-Bromophenyl)oxazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity. Its bromine and nitrile groups make it a versatile intermediate for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C10H5BrN2O |
|---|---|
Molecular Weight |
249.06 g/mol |
IUPAC Name |
5-(2-bromophenyl)-1,3-oxazole-2-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H |
InChI Key |
IJQMDQOBVYBMRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13326689.png)


![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene](/img/structure/B13326718.png)
![tert-Butyl 3-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13326724.png)

![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13326739.png)

![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
![5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13326756.png)



